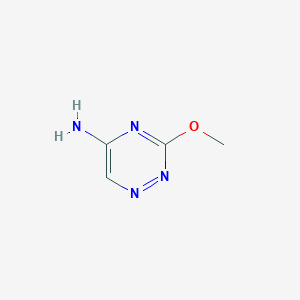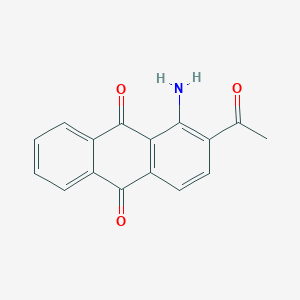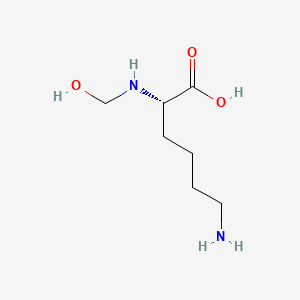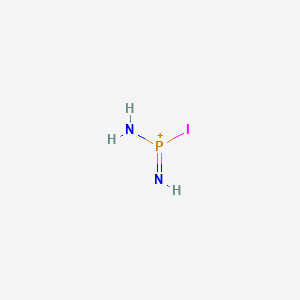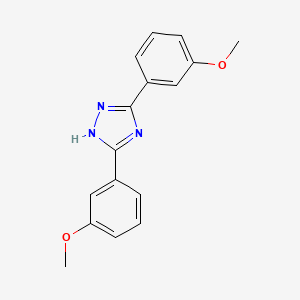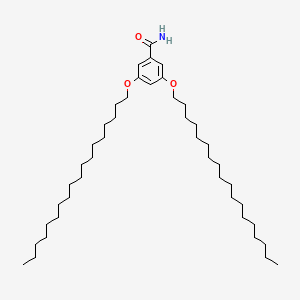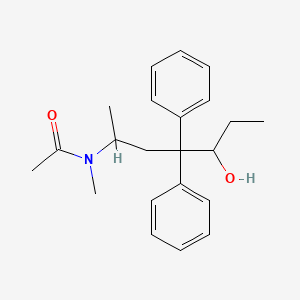
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, two phenyl groups, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptan-2-yl Backbone: The initial step involves the formation of the heptan-2-yl backbone through a series of reactions, including alkylation and reduction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the heptan-2-yl intermediate in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation, where the intermediate reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide: shares structural similarities with other compounds like:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Número CAS |
58687-88-0 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-(5-hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25)22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)16-17(2)23(4)18(3)24/h6-15,17,21,25H,5,16H2,1-4H3 |
Clave InChI |
NWLOSPVKBUPMMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC(C)N(C)C(=O)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


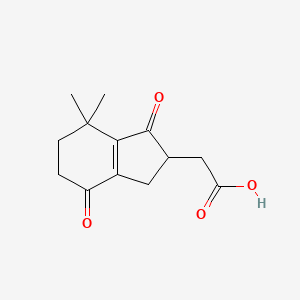
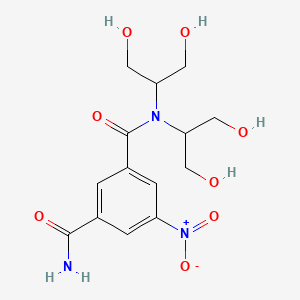
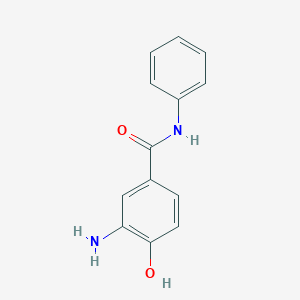
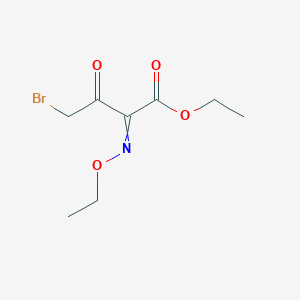
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
